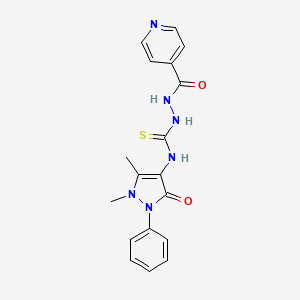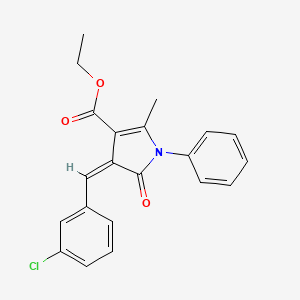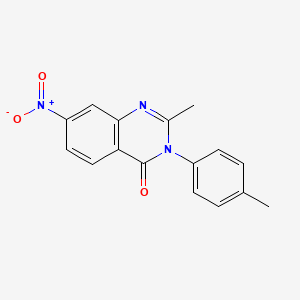![molecular formula C22H16N2O4 B11515452 N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B11515452.png)
N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE is a complex organic compound that features a benzamide group attached to a methoxyphenyl and isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE typically involves the reaction of 2-methoxybenzoic acid with phthalic anhydride to form the isoindole structureThe reaction conditions often require the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)ACETAMIDE
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyrimidine derivatives
Uniqueness
N-[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]BENZAMIDE is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the isoindole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16N2O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[5-(1,3-dioxoisoindol-2-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c1-28-19-12-11-15(13-18(19)23-20(25)14-7-3-2-4-8-14)24-21(26)16-9-5-6-10-17(16)22(24)27/h2-13H,1H3,(H,23,25) |
InChI Key |
OTOJKUWKPMPLLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11515372.png)
![(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B11515381.png)

![5-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11515388.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515391.png)

![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515409.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B11515422.png)
![6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11515427.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11515433.png)


![N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11515450.png)
